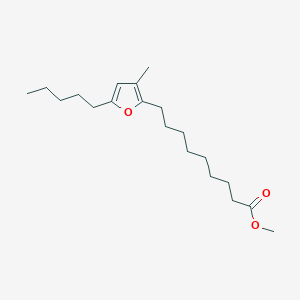

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate

Description

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate is a furan fatty acid derivative known for its unique structural properties and potential applications in various fields. This compound features a furan ring substituted with a methyl and pentyl group, connected to a nonanoic acid methyl ester chain. Furan fatty acids, including this compound, are valued for their radical scavenging and antioxidative properties .

Properties

IUPAC Name |

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-4-5-10-13-18-16-17(2)19(23-18)14-11-8-6-7-9-12-15-20(21)22-3/h16H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFFOYWRLISZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(O1)CCCCCCCCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate typically involves multiple steps and specific reagents. One common synthetic route starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then subjected to Vilsmeier formylation to obtain the aldehyde, which is further reacted with a ylid to produce stereo isomers of methyl 9-(3-methyl-5-pentyl-2-furyl)-8-nonenoate. Selective hydrogenation of these isomers yields the desired compound .

Chemical Reactions Analysis

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Hydrogenation reactions can reduce double bonds present in the compound.

Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used

Common reagents for these reactions include hydrogen gas with palladium on carbon (Pd-C) for hydrogenation, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate has several scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of furan fatty acids and their derivatives.

Biology: Investigated for its antioxidative properties and potential protective effects against oxidative stress.

Medicine: Explored for its potential as an inhibitor of neoplasm, showing promise in cancer research.

Mechanism of Action

The mechanism of action of methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate involves its ability to scavenge free radicals and inhibit oxidative processes. The furan ring’s structure allows it to interact with reactive oxygen species, neutralizing them and preventing cellular damage. This compound’s antioxidative properties are attributed to its ability to donate electrons and stabilize free radicals .

Comparison with Similar Compounds

Similar compounds to methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate include other furan fatty acids such as:

- 9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid

- 9-(3-Dimethyl-5-pentylfuran-2-yl)nonanoic acid

- 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid

- 11-(3-Methyl-5-pentylfuran-2-yl)undecanoic acid

These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.